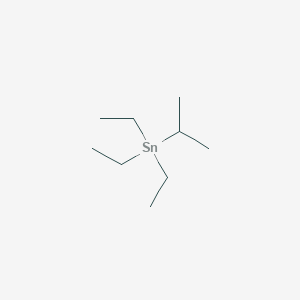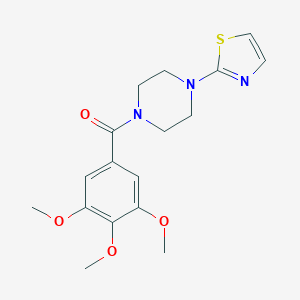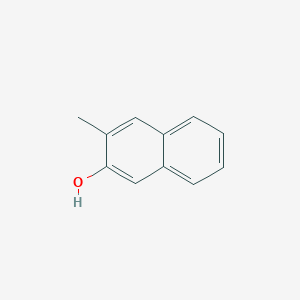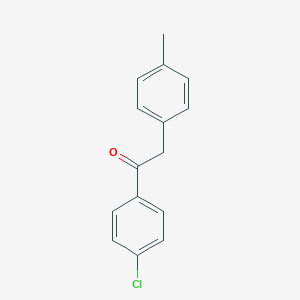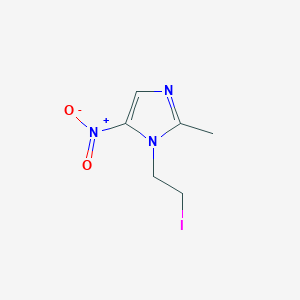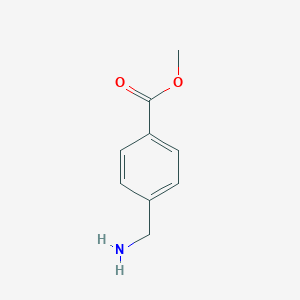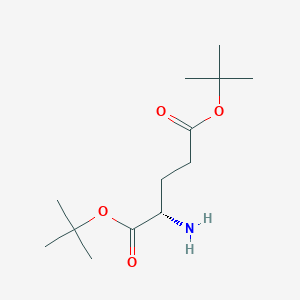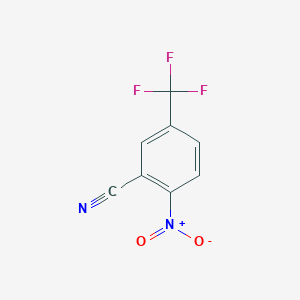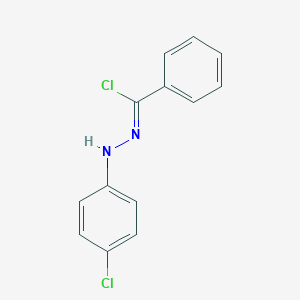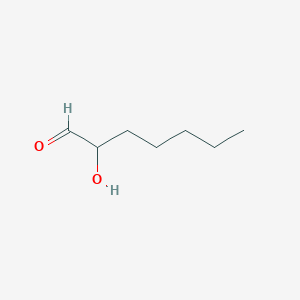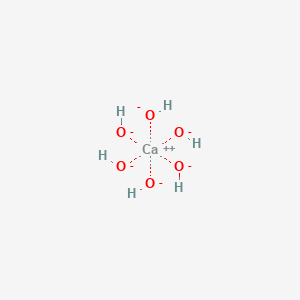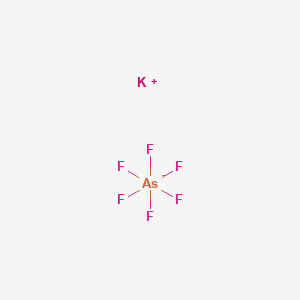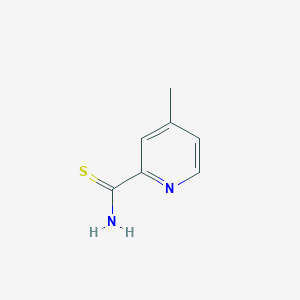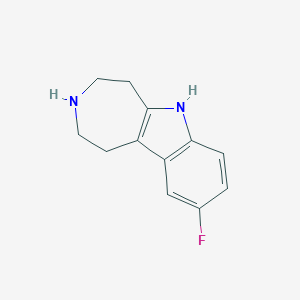
AZEPINO(4,5-b)INDOLE, 9-FLUORO-1,2,3,4,5,6-HEXAHYDRO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a fluorine atom and a hexahydroazepine ring system. The purpose of
Applications De Recherche Scientifique
Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. Additionally, this compound has also been shown to exhibit antibacterial and antifungal activity.
Mécanisme D'action
The mechanism of action of Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has also been shown to inhibit the growth of cancer cells by interfering with their DNA replication and cell cycle progression.
Effets Biochimiques Et Physiologiques
Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has also been shown to exhibit anti-inflammatory and analgesic properties. Additionally, this compound has also been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- in lab experiments is its high potency and selectivity. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the major limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro-. One of the most promising directions is the development of novel anticancer agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of this compound in vivo, which will be essential for its eventual clinical application.
Conclusion:
In conclusion, Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a promising compound that has potential applications in various fields of scientific research. Its high potency and selectivity make it an attractive option for researchers, and its potential applications in the treatment of various diseases make it a compound of significant interest. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde and an amine in the presence of a Lewis acid catalyst to form a tetrahydroisoquinoline intermediate. This intermediate is then subjected to further reactions to form the final product.
Propriétés
Numéro CAS |
15918-85-1 |
|---|---|
Nom du produit |
AZEPINO(4,5-b)INDOLE, 9-FLUORO-1,2,3,4,5,6-HEXAHYDRO- |
Formule moléculaire |
C12H13FN2 |
Poids moléculaire |
204.24 g/mol |
Nom IUPAC |
9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole |
InChI |
InChI=1S/C12H13FN2/c13-8-1-2-11-10(7-8)9-3-5-14-6-4-12(9)15-11/h1-2,7,14-15H,3-6H2 |
Clé InChI |
PAOLJJUVRCDQAE-UHFFFAOYSA-N |
SMILES |
C1CNCCC2=C1C3=C(N2)C=CC(=C3)F |
SMILES canonique |
C1CNCCC2=C1C3=C(N2)C=CC(=C3)F |
Autres numéros CAS |
15918-85-1 |
Synonymes |
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



